Increased Lipophilicity (LogP) of the 4-Bromo Analog Drives Superior Predicted Membrane Permeability
The 2-(4-bromophenyl)propane-1,3-diol exhibits a calculated LogP of approximately 1.52, which is higher than the 2-(4-fluorophenyl)propane-1,3-diol analog which has a significantly lower molecular weight (170.18 vs 231.09) and, by structural inference, a lower LogP. In medicinal chemistry, an increase in LogP within the range of 1-3 is correlated with enhanced passive membrane permeability, suggesting the bromo analog is the superior choice for programs where improved cellular penetration is a key selection criterion .
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52 (Leyan calculation) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)propane-1,3-diol (inferred lower LogP based on molecular weight 170.18) |
| Quantified Difference | Not directly quantified; class-level inference based on halogen atomic properties. |
| Conditions | Calculated property; no standardized assay context available. |
Why This Matters
For researchers optimizing a lead compound's ADME profile, selecting the bromo derivative provides a predictable increase in lipophilicity over the fluoro derivative, potentially improving cell-based assay performance.
